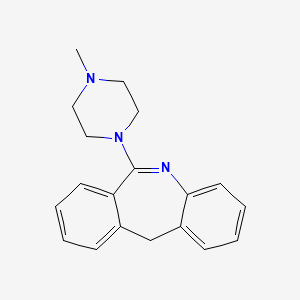

PF-04217903 méthanesulfonate

Vue d'ensemble

Description

Le mésylate de PF 04217903 est un inhibiteur hautement sélectif et à haute affinité de la tyrosine kinase réceptrice METLe mésylate de PF 04217903 a montré un potentiel significatif dans l'inhibition de l'activité de MET, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

PF 04217903 mesylate has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study MET receptor signaling pathways.

Biology: Investigates the role of MET in cellular processes such as proliferation, migration, and survival.

Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in tumors with MET amplification or overexpression.

Industry: Utilized in the development of MET-targeted therapies and as a reference compound in drug discovery .

Mécanisme D'action

Target of Action

PF-04217903 methanesulfonate, also known as PF-04217903 mesylate, is a potent ATP-competitive inhibitor of the c-Met kinase . The c-Met receptor tyrosine kinase is one of the receptor tyrosine kinases (RTKs) most frequently mutated or abnormally activated in late-stage human cancers . It plays a critical role in regulating tumor progression, invasive growth, and tumor angiogenesis .

Mode of Action

PF-04217903 methanesulfonate interacts with its target, the c-Met kinase, by competing with ATP . This interaction inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .

Biochemical Pathways

The inhibition of c-Met kinase by PF-04217903 methanesulfonate affects several biochemical pathways. It inhibits HGF-mediated cell migration and Matrigel invasion in several c-Met–overexpressing tumor cell lines . It also displays similar potency to inhibit the activity of c-Met-H1094R, c-Met-R988C, and c-Met-T1010I . It has no inhibitory activity against c-met-y1230c .

Result of Action

The result of PF-04217903 methanesulfonate’s action is marked antitumor activity in tumor models that express activated c-Met . It demonstrates dose-dependent inhibition of c-Met mediated signal transduction, tumor cell proliferation (Ki67), and induction of apoptosis (caspase-3) . In addition, it significantly reduces tumor microvessel density (CD-31) as well as plasma VEGFA and IL-8 levels .

Action Environment

The environment can influence the action, efficacy, and stability of PF-04217903 methanesulfonate. It’s important to note that the efficacy of PF-04217903 was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo . This suggests that the in vivo environment, including factors such as the presence of other molecules and cellular conditions, can influence the compound’s action.

Analyse Biochimique

Biochemical Properties

PF-04217903 methanesulfonate is a highly selective inhibitor of c-Met, showing more than 1000-fold greater selectivity against c-Met kinase over 150 other kinases . It potently inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .

Cellular Effects

PF-04217903 methanesulfonate has been shown to inhibit tumor cell proliferation, survival, migration, and invasion in MET-amplified cell lines in vitro . It has also demonstrated marked antitumor activity in tumor models harboring either MET gene amplification or a hepatocyte growth factor (HGF)/c-Met autocrine loop at well-tolerated dose levels in vivo .

Molecular Mechanism

The antitumor efficacy of PF-04217903 methanesulfonate is dose-dependent and shows a strong correlation with inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival . It has been found to affect the downstream signal transduction of c-Met such as AKT, STAT5, and Gab-1 .

Temporal Effects in Laboratory Settings

In laboratory settings, PF-04217903 methanesulfonate has demonstrated marked antitumor activity in two tumor models that expressed activated c-Met at well-tolerated dose levels . The antitumor efficacy of PF-04217903 methanesulfonate was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo .

Dosage Effects in Animal Models

In animal models, the antitumor efficacy of PF-04217903 methanesulfonate was dose-dependent and showed a strong correlation with inhibition of c-Met phosphorylation, downstream signaling, and tumor cell proliferation/survival .

Metabolic Pathways

Given its role as a c-Met kinase inhibitor, it likely interacts with enzymes or cofactors involved in the c-Met signaling pathway .

Subcellular Localization

Given its role as a c-Met kinase inhibitor, it is likely to localize to areas of the cell where c-Met kinase is present, such as the cell membrane and possibly the cytoplasm .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du mésylate de PF 04217903 implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation ultérieure. Les étapes clés comprennent :

- Formation du noyau triazolopyrazine.

- Introduction du groupe quinolinylméthyle.

- Fonctionnalisation avec le pyrazole-1-éthanol.

- Conversion en sel de mésylate.

Méthodes de production industrielle : La production industrielle du mésylate de PF 04217903 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique :

- L'utilisation de réactifs de haute pureté.

- L'optimisation des conditions de réaction pour maximiser le rendement.

- La mise en œuvre de techniques de purification telles que la recristallisation et la chromatographie pour garantir une pureté élevée .

Analyse Des Réactions Chimiques

Types de réactions : Le mésylate de PF 04217903 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, conduisant à différents analogues.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur la structure de base.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers analogues et dérivés du mésylate de PF 04217903, chacun ayant des activités biologiques potentiellement différentes .

4. Applications de la recherche scientifique

Le mésylate de PF 04217903 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation du récepteur MET.

Biologie : Investigate le rôle de MET dans les processus cellulaires tels que la prolifération, la migration et la survie.

Médecine : Explore son potentiel en tant qu'agent thérapeutique dans le traitement du cancer, en particulier dans les tumeurs présentant une amplification ou une surexpression de MET.

Industrie : Utilisé dans le développement de thérapies ciblant le MET et comme composé de référence dans la découverte de médicaments .

5. Mécanisme d'action

Le mésylate de PF 04217903 exerce ses effets en inhibant sélectivement la tyrosine kinase réceptrice MET. Le composé se lie au site de liaison à l'ATP de MET, empêchant sa phosphorylation et son activation ultérieure. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la croissance tumorale, la survie et l'angiogenèse. Les principales cibles moléculaires comprennent MET et ses effecteurs en aval tels que les voies PI3K/AKT et MAPK/ERK .

Comparaison Avec Des Composés Similaires

Le mésylate de PF 04217903 est unique en raison de sa haute sélectivité et de sa puissance contre le récepteur MET. Les composés similaires comprennent :

Crizotinib : Un autre inhibiteur de MET, mais avec une inhibition des kinases plus large.

Capmatinib : Un inhibiteur sélectif de MET ayant des applications similaires en thérapie anticancéreuse.

Tepotinib : Un inhibiteur de MET ayant une structure chimique différente, mais un mécanisme d'action similaire.

Le mésylate de PF 04217903 se distingue par sa sélectivité > 1 000 fois supérieure pour MET par rapport aux autres kinases, ce qui en fait un inhibiteur hautement spécifique et efficace .

Propriétés

IUPAC Name |

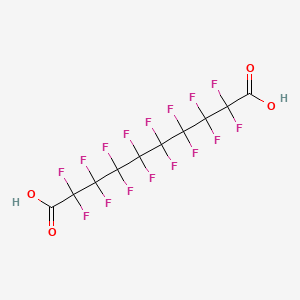

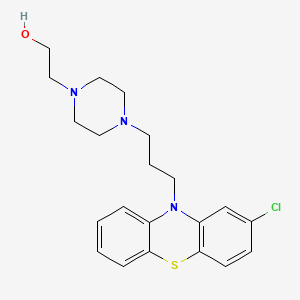

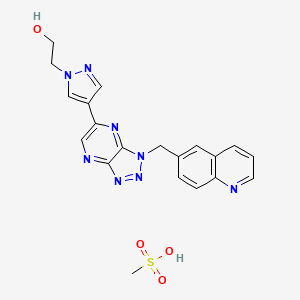

methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEMHKVWZJTVOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647715 | |

| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956906-93-7 | |

| Record name | PF-04217903 mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04217903 MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.